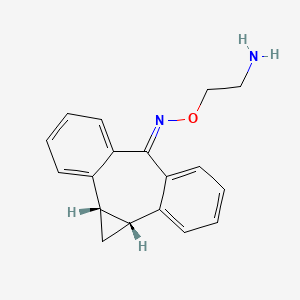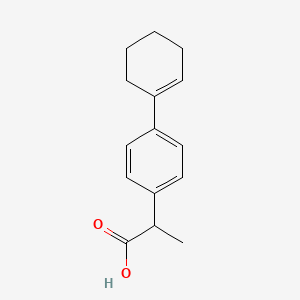![molecular formula C25H27Cl2F3N4O7S2 B10827110 N-{(S)-1-[8-Chloro-3-(5-chloro-2-ethanesulfonyl-benzyl)-2,4-dioxo-6-trifluoromethoxy-1,2,3,4-tetrahydro-quinazolin-7-ylmethyl]-pyrrolidin-2-ylmethyl}-methanesulfonamide](/img/structure/B10827110.png)
N-{(S)-1-[8-Chloro-3-(5-chloro-2-ethanesulfonyl-benzyl)-2,4-dioxo-6-trifluoromethoxy-1,2,3,4-tetrahydro-quinazolin-7-ylmethyl]-pyrrolidin-2-ylmethyl}-methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
G-25, also known as Sephadex G-25, is a type of gel filtration medium based on cross-linked dextran. It is widely used in biochemical and molecular biology laboratories for the desalting and buffer exchange of proteins and nucleic acids. The hydrophilic matrix of G-25 minimizes nonspecific adsorption and provides high recoveries during these processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
G-25 is synthesized by cross-linking dextran with epichlorohydrin. The process involves the following steps:
Activation of Dextran: Dextran is dissolved in water and mixed with sodium hydroxide to form a basic solution.
Cross-linking: Epichlorohydrin is added to the solution, and the mixture is heated to initiate the cross-linking reaction. This results in the formation of a three-dimensional network of cross-linked dextran.
Neutralization and Washing: The reaction mixture is neutralized with hydrochloric acid, and the resulting gel is washed extensively with water to remove any unreacted chemicals.
Industrial Production Methods
In industrial settings, the production of G-25 involves large-scale reactors where the cross-linking reaction is carefully controlled to ensure uniformity and consistency of the gel particles. The gel is then dried and sieved to obtain particles of the desired size range. The final product is packaged and sterilized for use in various applications .
Chemical Reactions Analysis
Types of Reactions
G-25 primarily undergoes physical interactions rather than chemical reactions due to its inert nature. it can participate in the following types of reactions:
Adsorption: G-25 can adsorb small molecules and ions from solutions, which is useful in desalting and buffer exchange processes.
Hydration: The gel can swell in the presence of water, increasing its volume and porosity.
Common Reagents and Conditions
Water: Used for swelling and washing the gel.
Buffers: Various buffers can be used to equilibrate the gel before use in chromatography.
Sodium Hydroxide and Hydrochloric Acid: Used in the synthesis and neutralization steps.
Major Products Formed
The primary product formed from the synthesis of G-25 is the cross-linked dextran gel itself. No significant by-products are formed due to the high specificity of the cross-linking reaction .
Scientific Research Applications
G-25 has a wide range of applications in scientific research, including:
Desalting and Buffer Exchange: Used to remove salts and exchange buffers in protein and nucleic acid samples.
Purification of Biomolecules: Employed in the purification of proteins, peptides, and nucleic acids by size exclusion chromatography.
Radiolabeled DNA Purification: Utilized in the purification of radiolabeled DNA for various molecular biology applications.
Environmental Applications: Used in the purification of wastewater and removal of contaminants.
Mechanism of Action
The mechanism of action of G-25 is based on size exclusion chromatography. The gel filtration medium consists of a network of pores that allow molecules to be separated based on their size. Larger molecules are excluded from the pores and elute first, while smaller molecules enter the pores and elute later. This principle is used to achieve desalting, buffer exchange, and purification of biomolecules .
Comparison with Similar Compounds
Similar Compounds
Sephadex G-50: Similar to G-25 but with a different pore size, allowing for the separation of larger molecules.
Sephadex G-100: Has even larger pores compared to G-25 and G-50, suitable for the separation of very large biomolecules.
Uniqueness of G-25
G-25 is unique due to its specific pore size, which makes it ideal for the desalting and buffer exchange of proteins and nucleic acids.
Properties
Molecular Formula |
C25H27Cl2F3N4O7S2 |
|---|---|
Molecular Weight |
687.5 g/mol |
IUPAC Name |
N-[[(2S)-1-[[8-chloro-3-[(5-chloro-2-ethylsulfonylphenyl)methyl]-2,4-dioxo-6-(trifluoromethoxy)-1H-quinazolin-7-yl]methyl]pyrrolidin-2-yl]methyl]methanesulfonamide |
InChI |
InChI=1S/C25H27Cl2F3N4O7S2/c1-3-43(39,40)20-7-6-15(26)9-14(20)12-34-23(35)17-10-19(41-25(28,29)30)18(21(27)22(17)32-24(34)36)13-33-8-4-5-16(33)11-31-42(2,37)38/h6-7,9-10,16,31H,3-5,8,11-13H2,1-2H3,(H,32,36)/t16-/m0/s1 |
InChI Key |
ADNJLXQZOZXZJU-INIZCTEOSA-N |
Isomeric SMILES |
CCS(=O)(=O)C1=C(C=C(C=C1)Cl)CN2C(=O)C3=CC(=C(C(=C3NC2=O)Cl)CN4CCC[C@H]4CNS(=O)(=O)C)OC(F)(F)F |
Canonical SMILES |
CCS(=O)(=O)C1=C(C=C(C=C1)Cl)CN2C(=O)C3=CC(=C(C(=C3NC2=O)Cl)CN4CCCC4CNS(=O)(=O)C)OC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N,N-diethyl-2-(3-imidazo[2,1-b][1,3]benzothiazol-2-ylphenoxy)ethanamine;hydrochloride](/img/structure/B10827044.png)
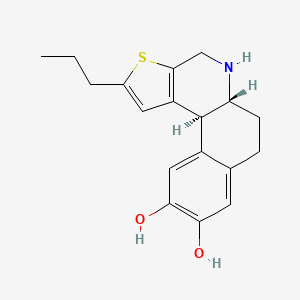
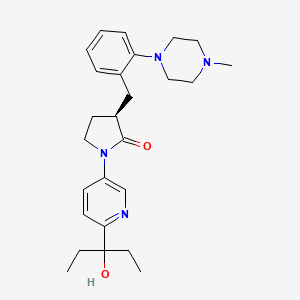
![1H-Pyrazole-3-carboxamide, N-[(4R)-6-(4-chlorophenyl)-7-(2,4-dichlorophenyl)-3,4-dihydro-2,2-dimethyl-2H-pyrano[2,3-b]pyridin-4-yl]-5-methyl-](/img/structure/B10827064.png)
![(1R,3R)-N-[(2R)-1-[(4S)-4-(4-chlorophenyl)-4-hydroxy-3,3-dimethylpiperidin-1-yl]-3-methyl-1-oxobutan-2-yl]-3-hydroxycyclopentane-1-carboxamide](/img/structure/B10827071.png)
![[2-(3-Benzo[d]imidazo[2,1-b]thiazol-2-yl-phenoxy)-ethyl]-diethyl-amine dihydrochloride](/img/structure/B10827079.png)
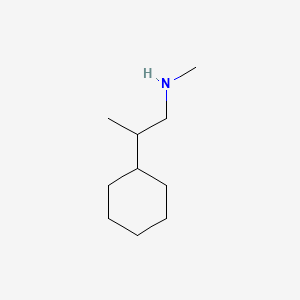
![[5-[[(1R)-1-(cyclopropylsulfonylcarbamoyl)-2-ethenylcyclopropyl]carbamoyl]-1-[3,3-dimethyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoyl]pyrrolidin-3-yl] 4-fluoro-1,3-dihydroisoindole-2-carboxylate](/img/structure/B10827087.png)
![N-(4-chloronaphthalen-1-yl)-1-[2-(5-chloro-2-oxo-1,3-benzothiazol-3-yl)acetyl]piperidine-4-carboxamide](/img/structure/B10827091.png)
